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molecular formula C6H15NO B1216960 Triethylamine N-oxide CAS No. 2687-45-8

Triethylamine N-oxide

Cat. No. B1216960
M. Wt: 117.19 g/mol
InChI Key: LFMTUFVYMCDPGY-UHFFFAOYSA-N
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Patent
US04012430

Procedure details

Triethylamine oxide and diethylmethylhydroxyammonium iodide were prepared in situ starting triethylamine and 30l% by weight aqueous hydrogen peroxide, and hydroxydiethylamine and methyl iodide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OO.[OH:3][N:4]([CH2:7][CH3:8])[CH2:5][CH3:6].C[I:10].[CH2:11]([N:13]([CH2:16][CH3:17])[CH2:14]C)[CH3:12]>>[CH2:5]([N+:4]([O-:3])([CH2:11][CH3:12])[CH2:7][CH3:8])[CH3:6].[I-:10].[CH2:11]([N+:13]([CH2:16][CH3:17])([CH3:14])[OH:3])[CH3:12] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)[N+](CC)(CC)[O-]
Name
Type
product
Smiles
[I-].C(C)[N+](O)(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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